2-(Trimethylsilyloxy)ethyl methacrylate

Catalog No.
S1513514
CAS No.
17407-09-9
M.F
C9H18O3Si
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyloxy)ethyl methacrylate

CAS Number

17407-09-9

Product Name

2-(Trimethylsilyloxy)ethyl methacrylate

IUPAC Name

2-trimethylsilyloxyethyl 2-methylprop-2-enoate

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3

InChI Key

WUGOQZFPNUYUOO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

Surface Modification and Functionalization

One primary application of TMEMA lies in surface modification and functionalization. The methacrylate group in TMEMA allows it to readily undergo polymerization, creating a covalently bonded organic layer on various surfaces. The trimethylsilyl group, on the other hand, acts as a protecting group during the polymerization process. This allows for further modification of the surface after polymerization by removing the trimethylsilyl group through a process called deprotection. This deprotection step reveals the underlying hydroxyl group, enabling the introduction of new functionalities onto the surface through various chemical reactions. This approach has been employed for tailoring the surface properties of materials for various applications, including:

  • Creating biocompatible surfaces for implants and medical devices: By introducing functionalities that promote cell adhesion and growth, TMEMA can be used to create biocompatible surfaces for implants and medical devices [].
  • Modifying surfaces for controlled drug delivery: TMEMA can be used to create surfaces with controlled drug release properties by incorporating functionalities that respond to specific stimuli, such as pH or light [].
  • Developing functional coatings for microfluidics and sensors: TMEMA can be used to create functional coatings for microfluidic devices and sensors by introducing functionalities that promote specific binding interactions or enhance the sensitivity of the device [].

Synthesis of Hybrid Materials

TMEMA can also be used as a building block for the synthesis of hybrid materials, which combine organic and inorganic components. The methacrylate group in TMEMA allows it to co-polymerize with other monomers, including inorganic precursors, leading to the formation of materials with unique properties. For example, TMEMA can be co-polymerized with silicon alkoxides to create organic-inorganic hybrid materials known as ORMOSILs (ORganically MOdified SILicates). These materials offer a combination of organic and inorganic functionalities, making them suitable for various applications, such as:

  • Developing optical waveguides: ORMOSILs derived from TMEMA can be used to fabricate optical waveguides due to their good optical properties and ability to integrate with other materials [].
  • Creating nanocomposites with improved mechanical properties: TMEMA-based ORMOSILs can be used as fillers in nanocomposites, leading to improved mechanical properties due to the strong interaction between the organic and inorganic components [].
  • Designing functional biomaterials: TMEMA can be incorporated into biocompatible ORMOSILs to create functional biomaterials with tailored properties for tissue engineering and regenerative medicine applications [].

2-(Trimethylsilyloxy)ethyl methacrylate is a specialized methacrylate monomer featuring a trimethylsilyloxy group. This compound is characterized by its ability to undergo polymerization, forming stable polymers with unique properties. The presence of the trimethylsilyloxy group enhances the solubility and reactivity of the compound, making it suitable for various applications in materials science and organic chemistry.

The primary chemical reaction involving 2-(Trimethylsilyloxy)ethyl methacrylate is its polymerization. This reaction can occur through radical initiation, typically using heat or chemical initiators, leading to the formation of poly(2-(trimethylsilyloxy)ethyl methacrylate). The polymerization mechanism generally involves:

  • Initiation: Formation of free radicals.
  • Propagation: Addition of monomer units to the growing polymer chain.
  • Termination: Combination or disproportionation of active polymer chains.

Additionally, this compound can participate in various substitution reactions due to the presence of the methacrylate moiety, allowing for modifications that enhance its properties or introduce functional groups.

The synthesis of 2-(Trimethylsilyloxy)ethyl methacrylate typically involves the following steps:

  • Preparation of Methacrylic Acid Derivative: Methacrylic acid can be reacted with trimethylsilyl chloride in the presence of a base (such as triethylamine) to form the corresponding trimethylsilyl ester.
  • Esterification: The resulting trimethylsilyl ester can then be reacted with ethylene glycol or its derivatives to yield 2-(Trimethylsilyloxy)ethyl methacrylate.

This method allows for high yields and purity, essential for subsequent applications.

2-(Trimethylsilyloxy)ethyl methacrylate has several notable applications:

  • Polymer Industry: Used as a monomer in the production of specialty polymers with enhanced mechanical properties and thermal stability.
  • Coatings: Employed in formulating coatings that require improved adhesion and water resistance.
  • Biomedical Devices: Investigated for use in drug delivery systems and biocompatible materials due to its favorable properties.

Interaction studies have shown that 2-(Trimethylsilyloxy)ethyl methacrylate can influence the behavior of polymers in various environments, particularly in supercritical carbon dioxide. Research indicates that this compound can enhance solubility and modify phase behavior when used in conjunction with other methacrylate compounds, which is crucial for applications involving supercritical fluids .

Several compounds share structural similarities with 2-(Trimethylsilyloxy)ethyl methacrylate, including:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(trimethylsilylmethyl)acrylateContains a trimethylsilylmethyl groupHigher reactivity due to acrylate functionality
3-(trimethoxysilyl)propyl methacrylateContains a propyl chain with trimethoxysilaneEnhanced adhesion properties in silicate systems
Hydroxyethyl methacrylateContains a hydroxyl groupGreater hydrophilicity compared to silyl derivatives

The uniqueness of 2-(Trimethylsilyloxy)ethyl methacrylate lies in its balance of hydrophobicity from the trimethylsilyloxy group and its ability to undergo polymerization effectively, making it versatile for various industrial applications while maintaining biocompatibility.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17407-09-9

Wikipedia

Trimethylsiloxyethyl methacrylate

Dates

Modify: 2023-08-15

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